

# Application Note: Elucidating the Structure of Nostosin G using 2D NMR Spectroscopy

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Compound of Interest		
Compound Name:	Nostosin G	
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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Nostosin **G** is a linear tripeptide natural product isolated from the cyanobacterium Dolichospermum sp. NIES-1697.[1][2] It is a potent trypsin inhibitor, making it a molecule of interest for further investigation in drug development.[1] The planar structure of **Nostosin G**, which consists of three unique subunits—4-hydroxyphenyllactic acid (Hpla), homotyrosine (Hty), and an argininal (Argol) residue—was determined through a combination of High-Resolution Mass Spectrometry (HRMS) and extensive 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Due to the inherent instability of the argininal moiety, which exists as a mixture of interconverting forms, its structure was confirmed by analyzing its sodium borohydride (NaBH<sub>4</sub>) reduced, and more stable, argininol-containing form.[1] This application note details the 2D NMR protocols and data interpretation used to elucidate the structure of this novel peptide.

### **Quantitative NMR Data Summary**

The structural elucidation of **Nostosin G** relied on the analysis of its reduced form (5). All NMR data was acquired in DMSO-d<sub>6</sub> at 600 MHz.[4] The comprehensive <sup>1</sup>H and <sup>13</sup>C NMR data, along with key 2D correlations, are summarized below.

Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for Reduced **Nostosin G** (5) in DMSO-d<sub>6</sub>.[1]



Unit	Position	δc (type)	δΗ (J in Hz)	Key HMBC Correlatio ns	Key COSY Correlatio	Key ROESY Correlatio ns
Hpla	1	173.2 (C)				
2	72.5 (CH)	4.05 dd (8.6, 3.8)	C-1, C-3, C-4, C-5/9	H-3	NH (Hty)	_
3	39.6 (CH <sub>2</sub> )	2.88 dt (13.8, 3.8)	C-1, C-2, C-4, C-5/9	H-2		_
2.55 ddd (13.8, 8.6, 4.1)						
4	128.6 (C)					
5/9	130.2 (CH)	7.01 d (7.6)	C-3, C-7	H-6/8	_	
6/8	114.7 (CH)	6.65 m	C-4	H-5/9		
7	155.6 (C)					
Hty	1	171.0 (C)				
2	52.1 (CH)	4.26 m	C-1 (Hty), C-1 (Hpla)	NH, H-3	NH (Argol)	
3	34.9 (CH <sub>2</sub> )	1.85 m	C-1, C-2, C-4, C- 5/10	H-2, H-4		-
1.76 m						
4	30.3 (CH <sub>2</sub> )	2.39 m	C-2, C- 5/10, C- 6/10	H-3		
5/10	131.3 (C)				_	
6/10	129.0 (CH)	6.91 d (7.9)	C-4, C-8	H-7/9	_	



					<u></u>
7/9	115.1 (CH)	6.65 m	C-5/10	H-6/10	_
8	155.3 (C)				_
NH	7.84 d (8.3) / 7.79 d (8.3)	C-2 (Hty), C-1 (Hpla)	H-2		
Argol	1	63.1 (CH <sub>2</sub> )	3.37 td (10.7, 4.8)	C-2, C-3	H-2
3.29 td (10.7, 5.8)					
2	50.2 (CH)	3.72 m	C-1 (Hty), C-4	H-1, H-3, NH	
3	27.8 (CH <sub>2</sub> )	1.58 m	C-2, C-4, C-5	H-2, H-4	_
1.31 m					_
4	25.1 (CH <sub>2</sub> )	1.49 m	C-3, C-5	H-3, H-5	
1.43 m					_
5	40.6 (CH <sub>2</sub> )	3.07 m	C-4, C-6	H-4	_
6	156.7 (C)				_
NH	7.75 d (8.3)	C-2 (Argol), C- 1 (Hty)	H-2		
ΝδΗ	7.54 d (8.3)			_	

## **Experimental Protocols**Isolation and Sample Preparation

• Extraction: Freeze-dried cells of Dolichospermum sp. NIES-1697 (2.8 g) were homogenized and extracted with methanol (3 x 200 mL).[1]



- Partitioning: The concentrated methanol extract was partitioned between ethyl acetate (EtOAc) and water. The hydrophilic water fraction (202.8 mg) was retained for further purification.[1]
- Purification: Nostosin G was purified from the water fraction using chromatographic techniques.
- Reduction for NMR Analysis: To simplify the NMR spectra, the argininal residue of Nostosin
  G was reduced to argininol using sodium borohydride (NaBH<sub>4</sub>).[1]
- NMR Sample: The purified, reduced Nostosin G (5) was dissolved in DMSO-d<sub>6</sub> for NMR analysis.

### **2D NMR Spectroscopy Protocols**

All spectra were recorded on a 600 MHz NMR spectrometer. The following are generalized protocols for the key 2D NMR experiments performed.

A. <sup>1</sup>H-<sup>1</sup>H COSY (Correlation Spectroscopy)

- Purpose: To identify protons that are spin-coupled to each other, typically through 2-3 bonds. This helps establish connectivity within individual amino acid or other subunits.
- · Protocol:
  - Tune and shim the spectrometer for the sample.
  - Acquire a standard <sup>1</sup>H spectrum to determine spectral width and pulse widths.
  - Set up a gradient-enhanced COSY (gCOSY) experiment.
  - Set the spectral width in both F1 and F2 dimensions to cover all proton signals.
  - Acquire a 2D data matrix (e.g., 2048 x 256 data points).
  - Process the data using a sine-bell window function in both dimensions and perform Fourier transformation.



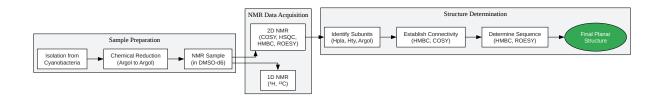
- Phase correct the spectrum and calibrate the axes.
- B. HSQC (Heteronuclear Single Quantum Coherence)
- Purpose: To identify direct one-bond correlations between protons and their attached carbons.
- Protocol:
  - Acquire standard <sup>1</sup>H and <sup>13</sup>C spectra.
  - Set up a gradient-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.3).
  - Set the <sup>1</sup>H spectral width (F2) and the <sup>13</sup>C spectral width (F1).
  - Set the one-bond coupling constant (CNST13) to an average value for ¹JCH (e.g., 145 Hz).
  - Acquire a 2D data matrix (e.g., 2048 x 256 data points).
  - Process the data using appropriate window functions (e.g., sine-bell for F2, squared sinebell for F1) and perform Fourier transformation.
- C. HMBC (Heteronuclear Multiple Bond Correlation)
- Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is critical for connecting subunits across peptide bonds or ester linkages.
- · Protocol:
  - Set up a gradient-enhanced HMBC experiment (e.g., hmbcgplpndqf).
  - Set the <sup>1</sup>H and <sup>13</sup>C spectral widths.
  - Set the long-range coupling constant (CNST2) to an average value for 2,3JCH (e.g., 8 Hz).
  - Acquire a 2D data matrix (e.g., 2048 x 256 data points).



- Process the data using appropriate window functions and perform Fourier transformation.
- D. ROESY (Rotating-frame Overhauser Effect Spectroscopy)
- Purpose: To identify protons that are close in space (< 5 Å), regardless of through-bond connectivity. This provides information about the 3D conformation and the sequence of subunits.
- Protocol:
  - Set up a ROESY experiment (e.g., roesygpph).
  - Set the spectral widths for both dimensions.
  - Set an appropriate mixing time (e.g., 200-500 ms) to allow for NOE buildup.
  - Acquire a 2D data matrix (e.g., 2048 x 256 data points).
  - Process the data using appropriate window functions and perform Fourier transformation.

## Structure Elucidation Workflow and Data Interpretation

The elucidation of **Nostosin G**'s structure is a stepwise process, beginning with the identification of its constituent parts and culminating in their sequential assembly.



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Figure 1: General workflow for the structure elucidation of **Nostosin G**.



### **Interpretation of 2D NMR Data**

- Identifying Subunits:
  - Hpla and Hty: The presence of two p-disubstituted benzene rings was deduced from ¹H signals at δH 7.01/6.65 and 6.91/6.65.[1] COSY and HMBC correlations within each spin system confirmed the structures of the 4-hydroxyphenyllactic acid (Hpla) and homotyrosine (Hty) residues.[1][3] For example, COSY correlations were observed from the aromatic protons (δH 7.01 and 6.91) to their respective ortho partners (δH 6.65).[1]
  - Argininol (Argol): The remaining spin system was identified as argininol. COSY correlations established the proton connectivity from H-1 (δH 3.37/3.29) through to H-5 (δH 3.07).[1]
- · Connecting the Subunits:
  - The sequence of the linear peptide was established primarily through key HMBC correlations. A crucial correlation was observed from the H-2 proton of Hty (δH 4.26) to the carbonyl carbon (C-1) of Hpla (δC 173.2), confirming the ester linkage between Hpla and Hty.[1]
  - Similarly, the peptide bond between Hty and Argol was confirmed by HMBC correlations from the NH proton of Argol (δH 7.75) and the H-2 proton of Argol (δH 3.72) to the carbonyl carbon (C-1) of Hty (δC 171.0).[1]
  - ROESY correlations provided through-space confirmation of the sequence. A key ROESY correlation between the α-proton of Hpla (δH 4.05) and the NH proton of Hty (δH 7.84/7.79) further supported the Hpla-Hty connection.[1]

Figure 2: Key 2D NMR correlations establishing the Hpla-Hty-Argol sequence.

### Conclusion

The combination of COSY, HSQC, HMBC, and ROESY experiments provided unambiguous evidence for the planar structure of **Nostosin G**. COSY and HSQC were essential for identifying the individual spin systems of the Hpla, Hty, and Argol subunits. Critically, long-range HMBC correlations established the ester and amide linkages between these subunits, while



ROESY data confirmed their spatial proximity, solidifying the final Hpla-Hty-Argol sequence. This work underscores the power of modern 2D NMR spectroscopy as a primary tool in the structural elucidation of complex natural products, providing a clear and replicable methodology for researchers in the field.

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